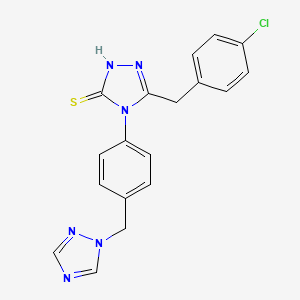
C18H15ClN6S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C18H15ClN6S chlorprothixene . It is a typical antipsychotic medication belonging to the thioxanthene class. Chlorprothixene is primarily used to treat psychotic disorders such as schizophrenia and acute mania. It also has applications in managing anxiety, agitation, and severe nausea .
準備方法
Synthetic Routes and Reaction Conditions
Chlorprothixene is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-chlorothioxanthone with N,N-dimethyl-1,3-propanediamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of chlorprothixene involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Chlorprothixene undergoes various chemical reactions, including:
Oxidation: Chlorprothixene can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioxanthene derivatives.
Substitution: Chlorprothixene can undergo substitution reactions, particularly at the chlorine atom, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorprothixene derivatives, which may have different pharmacological properties and applications .
科学的研究の応用
Chlorprothixene has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of thioxanthene derivatives and their chemical properties.
Biology: Chlorprothixene is studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medicine: It is used in clinical research to explore its efficacy and safety in treating various psychiatric disorders.
作用機序
Chlorprothixene exerts its effects primarily by antagonizing dopamine receptors in the brain. It binds to these receptors, blocking the action of dopamine, which helps reduce symptoms of psychosis. Additionally, chlorprothixene has anticholinergic and antihistaminic properties, contributing to its sedative effects. The molecular targets include dopamine D2 receptors, serotonin receptors, and histamine H1 receptors .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another typical antipsychotic with similar uses but different side effect profiles.
Thioridazine: Shares structural similarities and is used for similar indications.
Fluphenazine: A more potent antipsychotic with a different pharmacokinetic profile.
Uniqueness
Chlorprothixene is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a strong sedative effect and a relatively low incidence of extrapyramidal side effects compared to some other typical antipsychotics .
特性
分子式 |
C18H15ClN6S |
|---|---|
分子量 |
382.9 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN6S/c19-15-5-1-13(2-6-15)9-17-22-23-18(26)25(17)16-7-3-14(4-8-16)10-24-12-20-11-21-24/h1-8,11-12H,9-10H2,(H,23,26) |
InChIキー |
CYZILQDUKBIABI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NNC(=S)N2C3=CC=C(C=C3)CN4C=NC=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


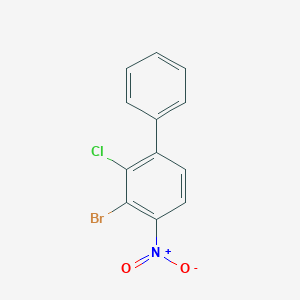
![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
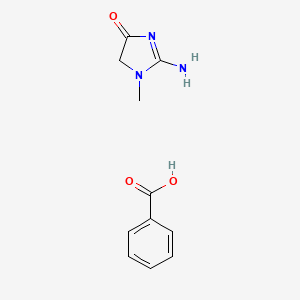
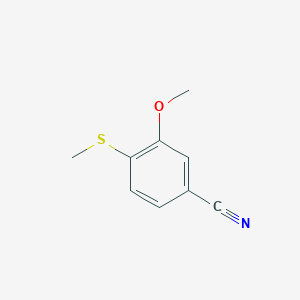
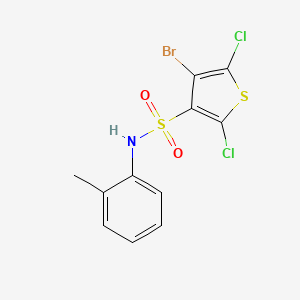
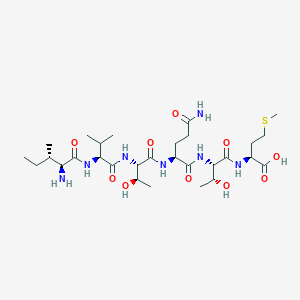
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)
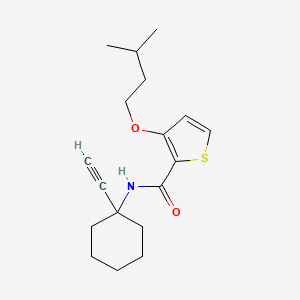

![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
